molecular formula C18H19FN2O B244873 2-fluoro-N-(2-piperidin-1-ylphenyl)benzamide

2-fluoro-N-(2-piperidin-1-ylphenyl)benzamide

Cat. No. B244873
M. Wt: 298.4 g/mol
InChI Key: XLWXOSLOBRAEOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-(2-piperidin-1-ylphenyl)benzamide, also known as FPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPB belongs to the class of benzamide derivatives and is structurally similar to other drugs such as sulpiride and amisulpride. However, FPB has a unique chemical structure that allows it to interact with specific receptors in the brain, making it a promising candidate for the treatment of various neurological disorders.

Mechanism of Action

The exact mechanism of action of 2-fluoro-N-(2-piperidin-1-ylphenyl)benzamide is not fully understood, but it is believed to involve the modulation of neurotransmitter release in the brain. 2-fluoro-N-(2-piperidin-1-ylphenyl)benzamide has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its therapeutic effects. Additionally, 2-fluoro-N-(2-piperidin-1-ylphenyl)benzamide has been shown to interact with sigma-1 receptors, which are involved in the regulation of neuronal activity and the modulation of neurotransmitter release.
Biochemical and Physiological Effects:
Studies have shown that 2-fluoro-N-(2-piperidin-1-ylphenyl)benzamide has a range of biochemical and physiological effects that may contribute to its therapeutic potential. These effects include the modulation of neurotransmitter release, the regulation of neuronal activity, and the reduction of oxidative stress. Additionally, 2-fluoro-N-(2-piperidin-1-ylphenyl)benzamide has been shown to improve cognitive function and reduce motor deficits in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-fluoro-N-(2-piperidin-1-ylphenyl)benzamide is its specificity for certain receptors in the brain, which allows for targeted modulation of neurotransmitter release. Additionally, 2-fluoro-N-(2-piperidin-1-ylphenyl)benzamide has been shown to have a favorable safety profile in animal studies, with no significant adverse effects reported. However, one limitation of 2-fluoro-N-(2-piperidin-1-ylphenyl)benzamide is its relatively low potency compared to other drugs in its class. This may limit its effectiveness as a therapeutic agent in some cases.

Future Directions

There are several potential future directions for research on 2-fluoro-N-(2-piperidin-1-ylphenyl)benzamide. One area of interest is the development of more potent derivatives of 2-fluoro-N-(2-piperidin-1-ylphenyl)benzamide that may have greater therapeutic efficacy. Additionally, further studies are needed to fully understand the mechanism of action of 2-fluoro-N-(2-piperidin-1-ylphenyl)benzamide and its potential applications in various neurological disorders. Finally, clinical trials are needed to determine the safety and efficacy of 2-fluoro-N-(2-piperidin-1-ylphenyl)benzamide in humans.

Synthesis Methods

The synthesis of 2-fluoro-N-(2-piperidin-1-ylphenyl)benzamide involves a multi-step process that requires specialized equipment and expertise. The most common method for synthesizing 2-fluoro-N-(2-piperidin-1-ylphenyl)benzamide involves the reaction of 2-fluorobenzoyl chloride with 2-(piperidin-1-yl)aniline in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 2-fluoro-N-(2-piperidin-1-ylphenyl)benzamide.

Scientific Research Applications

2-fluoro-N-(2-piperidin-1-ylphenyl)benzamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, schizophrenia, and depression. The compound has been shown to interact with specific receptors in the brain, including dopamine D2 and D3 receptors, serotonin 5-HT1A receptors, and sigma-1 receptors. These interactions have been linked to the modulation of neurotransmitter release, leading to the potential therapeutic effects of 2-fluoro-N-(2-piperidin-1-ylphenyl)benzamide.

properties

Molecular Formula

C18H19FN2O

Molecular Weight

298.4 g/mol

IUPAC Name

2-fluoro-N-(2-piperidin-1-ylphenyl)benzamide

InChI

InChI=1S/C18H19FN2O/c19-15-9-3-2-8-14(15)18(22)20-16-10-4-5-11-17(16)21-12-6-1-7-13-21/h2-5,8-11H,1,6-7,12-13H2,(H,20,22)

InChI Key

XLWXOSLOBRAEOJ-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3F

Canonical SMILES

C1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3F

Origin of Product

United States

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